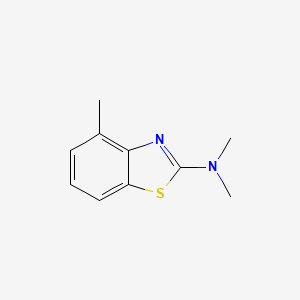

N,N,4-trimethyl-1,3-benzothiazol-2-amine

描述

属性

分子式 |

C10H12N2S |

|---|---|

分子量 |

192.28 g/mol |

IUPAC 名称 |

N,N,4-trimethyl-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C10H12N2S/c1-7-5-4-6-8-9(7)11-10(13-8)12(2)3/h4-6H,1-3H3 |

InChI 键 |

QKMPFRWRWJLCCV-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(C)C |

产品来源 |

United States |

准备方法

Core Reaction Mechanism

The cyclocondensation of 4-methyl-o-aminothiophenol with 1,3-dicarbonyl compounds represents a robust pathway to construct the benzothiazole scaffold. As demonstrated in the patent CN103664821A, this method employs protonic acid catalysis (e.g., p-toluenesulfonic acid) in toluene at 90°C for 36 hours. For example, reacting 4-methyl-o-aminothiophenol with acetylacetone yields 2-methyl-4-methyl-1,3-benzothiazole with an NH group at position 2:

Key Conditions :

Limitations and Modifications

The availability of 4-methyl-o-aminothiophenol is critical. If inaccessible, alternative routes involve nitration and reduction of commercially available o-aminothiophenol to introduce the methyl group. For instance, nitration at the 4-position followed by catalytic hydrogenation could yield the desired substrate.

Post-Synthesis N-Methylation of 2-Aminobenzothiazoles

Direct Dimethylation Protocol

The NH group at position 2 of 2-methyl-4-methyl-1,3-benzothiazole undergoes exhaustive methylation using methyl iodide (CHI) in the presence of potassium carbonate (KCO). Adapted from the synthesis of N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, this step proceeds in DMF at 75°C for 12 hours:

Optimized Parameters :

Challenges in Selectivity

Over-methylation or ring methylation are potential side reactions. Steric hindrance from the 4-methyl group may slow the second methylation, necessitating excess CHI and prolonged reaction times. Monitoring via H NMR (disappearance of NH singlet at ~5 ppm) ensures completion.

Three-Component One-Pot Synthesis

Reaction Design

A catalyst-free, three-component reaction involving 4-methylaniline , dimethylamine, and elemental sulfur (S) in dimethyl sulfoxide (DMSO) at 140°C under N offers a single-step route. This method avoids isolation of intermediates and leverages S as a sulfur donor:

Critical Parameters :

Mechanistic Insights

The reaction proceeds via imine intermediate formation, followed by sulfur insertion and cyclization. Elemental sulfur acts as both a sulfur source and oxidizing agent, facilitating aromatization.

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl) :

-

δ 2

-

化学反应分析

Types of Reactions

N,N,4-trimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated benzothiazoles and other substituted derivatives.

科学研究应用

Chemistry

N,N,4-trimethyl-1,3-benzothiazol-2-amine serves as a building block in organic synthesis. It is utilized in the development of new heterocyclic compounds with potential biological activities. Its role in synthesizing complex molecules makes it an essential component in medicinal chemistry .

Biology

The compound has demonstrated notable antibacterial and antifungal properties. Research indicates that it inhibits key enzymes involved in bacterial metabolism, making it effective against various bacterial strains. Specifically, it has shown potential as an anti-tubercular agent by inhibiting enzymes such as DNA gyrase and dihydroorotase .

A study evaluated several benzothiazole derivatives for their inhibitory potency against monoamine oxidase and cholinesterase. Among them, compounds similar to this compound exhibited significant activity against these enzymes .

Medicine

In the field of medicinal chemistry, this compound is investigated for its anti-cancer and anti-inflammatory properties. It has been studied for its efficacy against various cancers and inflammatory conditions. For instance, compounds derived from this structure have been shown to possess analgesic and anti-inflammatory activities .

A comprehensive review highlighted that numerous benzothiazole-based compounds have transitioned from research to clinical applications due to their therapeutic efficacy across various diseases such as cancer and neurodegenerative disorders .

Industrial Applications

This compound is also utilized in industrial applications. It is employed in the production of dyes and pigments and serves as a vulcanization accelerator in the rubber industry. These applications leverage its chemical stability and reactivity to enhance product performance.

Case Studies

- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

- Anti-cancer Research : In vitro studies showed that derivatives of this compound significantly reduced cell viability in various cancer cell lines. This suggests that structural modifications can enhance its potency as an anti-cancer agent .

作用机制

The mechanism of action of N,N,4-trimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, forming stable complexes.

相似化合物的比较

Comparison with Similar Compounds

Physicochemical Properties

Key Observations:

- Methyl groups (e.g., N,N,4-trimethyl) likely reduce melting points compared to halogenated or nitro-substituted analogs (e.g., BT16, MP 279–281°C) due to weaker intermolecular forces .

- Hydrophobicity from methyl groups may enhance blood-brain barrier penetration, a trait observed in CRF1 receptor antagonists like SSR125543A () .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,4-trimethyl-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of benzothiazol-2-amine derivatives often involves cyclization reactions. For example, tetrahydrobenzothiazole analogs are synthesized via refluxing thiourea with chloracetyl chloride in methanol, followed by cyclization . Multi-component reactions (e.g., combining glyoxal derivatives, anilines, and 2-aminobenzothiazoles) under catalyst-free conditions can also yield structurally related compounds, with yields optimized by adjusting solvent polarity and temperature . For N,N,4-trimethyl derivatives, methylation of the amine group (e.g., using methyl iodide under basic conditions) post-cyclization is a plausible step.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : To confirm NH/amine stretches (3140–3550 cm⁻¹) and C=N/C-S bonds (1558–1621 cm⁻¹) .

- NMR : H NMR can resolve aryl protons (δ 6.5–8.2 ppm) and methyl groups (δ 2.1–4.2 ppm). C NMR identifies aromatic carbons and substituents .

- Mass Spectrometry : High-resolution MS (e.g., FABMS) validates molecular ion peaks (e.g., m/z 466 for a related chloro-derivative) .

- Elemental Analysis : Confirms C, H, N, and S content within 0.3% deviation .

Q. What preliminary biological activities have been reported for benzothiazol-2-amine derivatives, and how are these assays designed?

- Methodological Answer : Benzothiazol-2-amine derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:

- Anticancer Screening : Derivatives are tested against colon cancer cell lines (HCT-116, HT29) using MTT assays, with IC₅₀ values calculated from dose-response curves .

- Enzyme Inhibition : 5-Lipoxygenase (5-LOX) inhibition assays measure IC₅₀ via UV spectrophotometry, using linoleic acid as a substrate .

- Controls include solvent-only treatments and reference inhibitors (e.g., zileuton for 5-LOX) .

Advanced Research Questions

Q. How can structural contradictions in reported bioactivity data for benzothiazol-2-amine derivatives be resolved?

- Methodological Answer : Discrepancies often arise from substituent effects or assay variability. Strategies include:

- Reproducibility Studies : Repeating assays under standardized conditions (e.g., cell passage number, serum-free media) .

- Meta-Analysis : Comparing bioactivity trends across derivatives (e.g., electron-withdrawing groups enhancing 5-LOX inhibition) .

- Crystallography : Resolving 3D structures via SHELXL to correlate steric/electronic features with activity .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., 5-LOX or DNA topoisomerases). Validate docking poses with molecular dynamics (MD) simulations .

- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, molar refractivity, and electrostatic potential. Training sets should include analogs with known IC₅₀ values .

Q. How does the substitution pattern (N,N,4-trimethyl vs. other groups) influence the compound’s reactivity and pharmacological profile?

- Methodological Answer :

- Synthetic Reactivity : Methyl groups at N and C4 positions reduce nucleophilicity, altering reaction pathways (e.g., slower SNAr reactions compared to unsubstituted analogs) .

- Pharmacokinetics : LogP increases with methylation, enhancing membrane permeability but potentially reducing solubility. Assess via shake-flask experiments or HPLC-derived retention factors .

- Bioactivity : Methylation may sterically hinder target binding. Compare IC₅₀ values of methylated vs. non-methylated derivatives in enzyme assays .

Q. What strategies are effective in refining crystallographic data for benzothiazol-2-amine derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .

- Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms and constrain methyl groups using AFIX commands. Validate via R-factor convergence (R₁ < 0.05) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。